

## preparing hVEGF-IN-1 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | hVEGF-IN-1 |           |
| Cat. No.:            | B2554011   | Get Quote |

## **Application Notes: hVEGF-IN-1**

#### Introduction

**hVEGF-IN-1** is a quinazoline derivative that functions as a potent and specific inhibitor of human vascular endothelial growth factor A (VEGF-A) expression.[1] Unlike traditional kinase inhibitors that target the VEGF receptor, **hVEGF-IN-1** acts at the translational level. It specifically binds to a G-rich sequence in the internal ribosome entry site A (IRES-A) of VEGF-A mRNA.[1][2] This interaction destabilizes the G-quadruplex structure, thereby repressing the cap-independent translation of VEGF-A.[1] By decreasing the synthesis of VEGF-A protein, **hVEGF-IN-1** effectively hinders tumor cell migration and suppresses tumor growth, making it a valuable tool for research in oncology and angiogenesis.[1][3]

#### Mechanism of Action

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis (the formation of new blood vessels).[4][5] The VEGF signaling cascade is initiated by the binding of VEGF ligands to VEGF receptors (VEGFRs), which are receptor tyrosine kinases located on the cell surface.[4][5][6] This binding triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling pathways, including the PI3K/Akt, PLCy/PKC, and Ras/MAPK pathways, which ultimately promote endothelial cell proliferation, survival, migration, and vascular permeability.[4][5][7] hVEGF-IN-1 inhibits the initial production of the VEGF-A ligand, thereby preventing the activation of this entire downstream cascade.

#### **Applications**



- Anti-Angiogenesis Research: Studying the effects of inhibiting VEGF-A production on endothelial cell tube formation and migration.
- Oncology Research: Investigating the impact of reduced VEGF-A levels on tumor growth, vascularization, and metastasis in various cancer models, such as breast cancer.[3]
- Drug Development: Serving as a reference compound or starting point for the development of novel therapeutics targeting protein translation in cancer.

## Physicochemical and Solubility Data

The quantitative data for **hVEGF-IN-1** are summarized in the table below. Note the variation in reported solubility in DMSO across different suppliers; it is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility.[1]

| Property              | Value                                              | Source(s) |
|-----------------------|----------------------------------------------------|-----------|
| CAS Number            | 1637443-98-1                                       | [3][8]    |
| Molecular Formula     | C34H43N7O2                                         | [3]       |
| Molecular Weight      | 581.75 g/mol (or 581.8 g/mol )                     | [3][8]    |
| Solubility in DMSO    | 2 mg/mL (~3.4 mM) to 25<br>mg/mL (~43.0 mM)        | [1][3]    |
| Solubility in Ethanol | 25 mg/mL (~43.0 mM) to 50 mg/mL (~85.9 mM)         | [3][8]    |
| Solubility in Water   | Insoluble                                          | [1][8]    |
| Appearance            | Solid                                              | [3]       |
| Storage               | Store at -20°C for long-term stability (≥ 4 years) | [3]       |

# **Experimental Protocols**

# Protocol 1: Preparation of a 10 mM hVEGF-IN-1 Stock Solution in DMSO



This protocol describes the preparation of a 10 mM stock solution, a standard concentration for in vitro experiments that is well within the compound's solubility limits.

#### Materials and Equipment

- hVEGF-IN-1 powder (CAS 1637443-98-1)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

#### Procedure

- Pre-calculation: Determine the required mass of hVEGF-IN-1 and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:
  - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
  - Mass (mg) =  $0.010 \text{ mol/L} \times 0.001 \text{ L} \times 581.75 \text{ g/mol} \times 1000 \text{ mg/g}$
  - Mass = 5.82 mg
- Weighing: Carefully weigh out 5.82 mg of hVEGF-IN-1 powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
  - $\circ~$  Note: For different volumes, adjust the mass and DMSO volume accordingly (e.g., for 500  $\,$  µL, use 2.91 mg of powder).



- Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the hVEGF-IN-1 powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process. Visually inspect the solution against a light source to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile microcentrifuge tubes.
- Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots in a light-protected box at -20°C or -80°C for long-term storage. The stability is reported to be at least 4 years under proper storage conditions.[3]

#### Safety Precautions

- **hVEGF-IN-1** is a bioactive chemical. Handle with care, and always wear appropriate PPE.
- Work in a well-ventilated area or a chemical fume hood when handling DMSO and the powdered compound.
- Consult the Safety Data Sheet (SDS) for hVEGF-IN-1 before use for complete safety and handling information.

## **Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. VEGF Pathway | Thermo Fisher Scientific US [thermofisher.com]
- 5. cusabio.com [cusabio.com]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF signaling pathway | Abcam [abcam.com]
- 8. hVEGF-IN-1产品说明书 [selleck.cn]
- To cite this document: BenchChem. [preparing hVEGF-IN-1 stock solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2554011#preparing-hvegf-in-1-stock-solution-in-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com